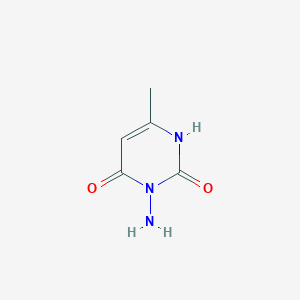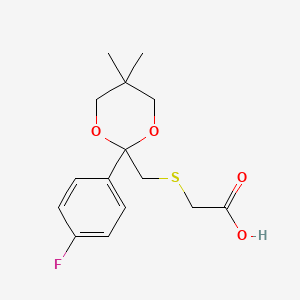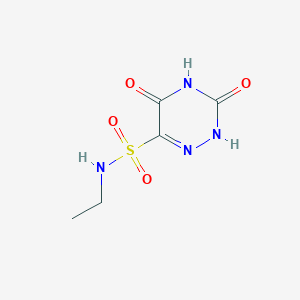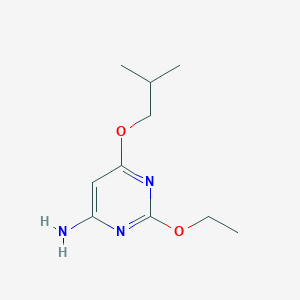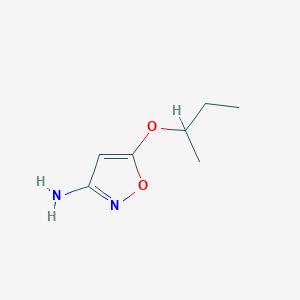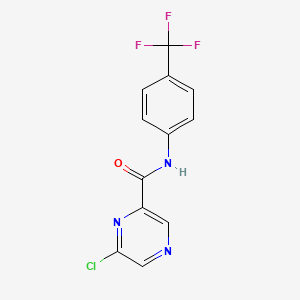
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide is a synthetic organic compound belonging to the class of pyrazine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of a chloro group and a trifluoromethyl group in its structure enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of Pyrazine Core: The pyrazine core can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones under acidic or basic conditions.
Introduction of Chloro Group: Chlorination of the pyrazine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrazine derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues, thereby affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-N-(4-methylphenyl)pyrazine-2-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-Chloro-N-(4-fluorophenyl)pyrazine-2-carboxamide: Contains a fluorine atom instead of a trifluoromethyl group.
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-thiocarboxamide: Similar structure but with a thiocarboxamide group.
Uniqueness
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide is unique due to the presence of both chloro and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. These functional groups make it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C12H7ClF3N3O |
|---|---|
Poids moléculaire |
301.65 g/mol |
Nom IUPAC |
6-chloro-N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H7ClF3N3O/c13-10-6-17-5-9(19-10)11(20)18-8-3-1-7(2-4-8)12(14,15)16/h1-6H,(H,18,20) |
Clé InChI |
JRJKDGLOHAMRIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CN=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



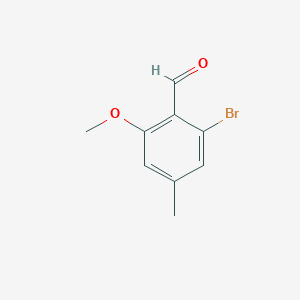

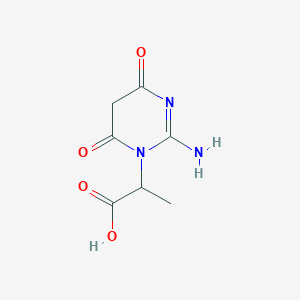
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)
